molecular formula C12H11NO3 B2687085 methyl 3-acetyl-1H-indole-6-carboxylate CAS No. 106896-61-1

methyl 3-acetyl-1H-indole-6-carboxylate

Cat. No. B2687085
CAS RN: 106896-61-1
M. Wt: 217.224
InChI Key: SOWMOAHQIUXOTC-UHFFFAOYSA-N
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Description

“Methyl 3-acetyl-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C12H11NO3 . It is used as a reactant for the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, and inhibitors of botulinum neurotoxin .


Synthesis Analysis

The synthesis of “methyl 3-acetyl-1H-indole-6-carboxylate” involves the use of acetyl chloride and aluminum chloride in dichloromethane . The reaction mixture is stirred at room temperature for 1 hour. Afterward, a saturated aqueous solution of sodium hydrogen carbonate is added, and the mixture is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular weight of “methyl 3-acetyl-1H-indole-6-carboxylate” is 217.22 . The InChI code for this compound is 1S/C12H11NO3/c1-7(14)10-6-13-11-5-8(12(15)16-2)3-4-9(10)11/h3-6,13H,1-2H3 .


Chemical Reactions Analysis

“Methyl 3-acetyl-1H-indole-6-carboxylate” can undergo various chemical reactions. For instance, it can be used as a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors . It can also be used in the synthesis of stilbene-based antitumor agents .


Physical And Chemical Properties Analysis

“Methyl 3-acetyl-1H-indole-6-carboxylate” is a solid compound . It appears white to pale cream to cream to yellow to orange to brown in color .

Safety and Hazards

“Methyl 3-acetyl-1H-indole-6-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also associated with specific target organ toxicity (single exposure), with the respiratory system being the target organ .

properties

IUPAC Name

methyl 3-acetyl-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-5-8(12(15)16-2)3-4-9(10)11/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWMOAHQIUXOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-acetyl-1H-indole-6-carboxylate

Synthesis routes and methods I

Procedure details

Methyl 3-acetylindole-6-carboxylate (470 mg) was prepared from methyl indole-6-carboxylate (655 mg) and acetyl chloride (0.27 ml) in a similar manner to that of Preparation 1 (5).
Quantity
655 mg
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl indole-6-carboxylate (1.01 g) in dichloromethane (30 mL) were added aluminum chloride (1.53 g) and acetyl chloride (0.5 mL) at room temperature, and then the reaction mixture was stirred at room temperature for 1 hour. To the reaction mixture was added a saturated aqueous solution of sodium hydrogen carbonate, and extracted with ethyl acetate. The obtained organic layer was dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography to give the titled compound (625 mg) as a white solid.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of acetyl chloride (0.23 mL, 3.3 mmole) and aluminum chloride (0.88 g, 6.6 mmol) in methylene chloride (30 mL) was added 1H-indole-6-carboxylic acid methyl ester (0.53 g, 3.0 mmol). After stirring 1 hr at room temperature water (300 mL) was added and then this was extracted with ethyl acetate (300 mL). The organic layer was dried (MgSO4), filtered and concentrated to collect 0.65 g (99% yield) of 3-acetyl-1H-indole-6-carboxylic acid methyl ester a light yellow solid. 1H NMR (300 MHz, DMSO) δ 12.27 (s, 1H), 8.52 (s, 1H), 8.24 (d, 1H, J=8.2 Hz), 8.08 (d, 1H, J=1.0 Hz), 7.78 (dd, 1H, J=8.2, 1.0 Hz), 3.86 (s, 3H), 2.47 (s, 3H).
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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